molecular formula C9H14F9NO3Si B14294960 3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine CAS No. 114796-47-3

3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine

Katalognummer: B14294960
CAS-Nummer: 114796-47-3
Molekulargewicht: 383.28 g/mol
InChI-Schlüssel: BFTVIOSSOYOHFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine is a chemical compound with the molecular formula C₉H₁₄F₉NO₃Si and a molecular weight of 383.28 g/mol . This compound is characterized by the presence of a silyl group bonded to a propan-1-amine moiety, with three trifluoroethoxy groups attached to the silicon atom. It is primarily used in industrial applications and scientific research due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of the ethoxy groups with trifluoroethoxy groups. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine involves its interaction with various molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s hydrophobicity and stability, making it suitable for modifying surfaces and biomolecules. The amine group can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its use in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a silyl group with trifluoroethoxy groups, providing distinct chemical properties that are advantageous in various applications.

Eigenschaften

CAS-Nummer

114796-47-3

Molekularformel

C9H14F9NO3Si

Molekulargewicht

383.28 g/mol

IUPAC-Name

3-[tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine

InChI

InChI=1S/C9H14F9NO3Si/c10-7(11,12)4-20-23(3-1-2-19,21-5-8(13,14)15)22-6-9(16,17)18/h1-6,19H2

InChI-Schlüssel

BFTVIOSSOYOHFD-UHFFFAOYSA-N

Kanonische SMILES

C(CN)C[Si](OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.